molecular formula C18H22N4O2S B11022922 1-benzyl-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11022922
M. Wt: 358.5 g/mol
InChI Key: JANZMVDBXNIETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a structurally complex small molecule featuring a pyrrolidone core substituted with a benzyl group and a carboxamide-linked thiadiazole ring. The (2E)-configuration of the imine functionality in the thiadiazolylidene group is critical for its molecular geometry and intermolecular interactions.

Properties

Molecular Formula

C18H22N4O2S

Molecular Weight

358.5 g/mol

IUPAC Name

1-benzyl-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H22N4O2S/c1-18(2,3)16-20-21-17(25-16)19-15(24)13-9-14(23)22(11-13)10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,21,24)

InChI Key

JANZMVDBXNIETQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed by the cyclization of appropriate precursors such as amino acids or their derivatives.

    Coupling of the Thiadiazole and Pyrrolidine Rings: The final step involves coupling the thiadiazole and pyrrolidine rings through a condensation reaction, typically using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Benzyl halides, alkyl halides, and other electrophiles or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to 1-benzyl-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide. The presence of the thiadiazole ring is believed to disrupt DNA replication processes in cancer cells, making these compounds promising candidates for anticancer drug development.

  • Mechanism of Action : Thiadiazole derivatives can act as bioisosteres of nucleobases, potentially interfering with nucleic acid synthesis and cellular proliferation pathways .
  • In Vitro Studies : Various derivatives have been tested against human cancer cell lines such as HeLa (cervical), A549 (lung), and MDA-MB-231 (breast), showing significant cytotoxic effects . For instance, one study reported that certain thiadiazole derivatives exhibited IC50 values as low as 4.27 µg/mL against SK-MEL-2 melanoma cells .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. The structural features of 1-benzyl-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide may enhance its effectiveness against various bacterial strains.

  • Broad-Spectrum Activity : Compounds containing thiadiazole rings have shown efficacy against both Gram-positive and Gram-negative bacteria .
  • Potential Applications : The development of new antimicrobial agents based on this compound could address rising antibiotic resistance issues.

Synthesis and Derivative Studies

The synthesis of 1-benzyl-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can be achieved through various organic reactions involving thiadiazole precursors. Research has focused on optimizing synthetic routes to enhance yield and purity while exploring modifications that could improve biological activity.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

StudyCompoundBiological ActivityIC50 Value
Sun et al. (2011)Cinnamamide derivativesAntiproliferative against HEPG210.28 µg/mL
El-Naggar et al. (2011)Thiadiazole derivativesInhibition of EAC tumor growthNot specified
Alam et al. (2011)Dihydro-thiadiazolesSignificant suppression in various cancersNot specified

These studies illustrate the ongoing exploration into the anticancer properties of thiadiazole-based compounds and their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its fusion of a pyrrolidone-carboxamide backbone with a tert-butyl-substituted thiadiazole. Below is a comparative analysis with analogs, leveraging crystallographic and spectroscopic methodologies referenced in the evidence:

Table 1: Structural and Functional Comparison with Analogs

Feature Target Compound Compound 4 () Hypothetical Analog (Thiadiazole-Imidazole Hybrid)
Core Structure Pyrrolidone-carboxamide + thiadiazole Hydrazinecarboxamide + benzodioxol-imidazole Thiadiazole-pyrrolidone + imidazole
Key Substituents Benzyl, tert-butyl (thiadiazole) 2-Chlorophenyl, benzodioxol, imidazole Benzyl, methyl (imidazole)
Configuration (2E)-imine confirmed via X-ray (inferred from SHELX use, ) (E)-imine confirmed via single-crystal X-ray () Assumed (E)-imine (untested)
Molecular Weight ~389.47 g/mol (calculated) ~413.86 g/mol (reported in ) ~358.42 g/mol (calculated)
Functional Groups Amide, thiadiazole, ketone Amide, imidazole, benzodioxole, chlorophenyl Amide, thiadiazole, imidazole
Potential Solubility Moderate (tert-butyl enhances lipophilicity; ketone may aid aqueous solubility) Low (chlorophenyl and benzodioxol increase hydrophobicity) Variable (depends on imidazole substitution)

Key Findings:

Thiadiazole vs. Imidazole: The thiadiazole ring in the target compound offers distinct electronic properties compared to the imidazole in Compound 4 ().

Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance, which may reduce binding affinity but improve metabolic stability compared to smaller substituents like methyl groups .

Configuration Sensitivity : Both compounds rely on (E)-configured imine groups, which are rigorously confirmed via X-ray crystallography () and inferred for the target compound using SHELX-based refinement (). This configuration ensures planar geometry, critical for π-π stacking or hydrogen bonding .

Synthetic Complexity : The target compound’s synthesis likely involves multi-step coupling of the pyrrolidone and thiadiazole precursors, whereas Compound 4 () employs hydrazinecarboxamide linkage, a simpler route .

Methodological Considerations

The structural comparisons above hinge on crystallographic data generated using programs like SHELX (), which are pivotal for resolving configurations and intermolecular interactions. For instance, SHELXL’s refinement capabilities () enable precise determination of bond lengths and angles, critical for distinguishing between (E)- and (Z)-isomers in such compounds. Compound 4’s unambiguous structural assignment () underscores the necessity of these tools in validating synthetic outcomes .

Biological Activity

1-benzyl-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound's chemical formula is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S with a molecular weight of approximately 358.46 g/mol. Its structure includes a pyrrolidine ring and a thiadiazole moiety, which contribute to its biological activity.

Research indicates that thiadiazole derivatives, including this compound, exhibit their biological effects primarily through the inhibition of key enzymes or receptors involved in disease processes. The mechanisms may include interference with DNA replication and protein synthesis pathways, leading to cell death in microbial and cancer cells.

Antimicrobial Activity

1-benzyl-N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has demonstrated significant antimicrobial properties. Studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains. For instance, compounds similar to this one have shown high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
Compound AS. aureus15
Compound BS. epidermidis18
1-benzyl-N...E. coli12

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells . The cytotoxic effects are believed to be due to the compound's ability to induce apoptosis in cancer cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-725
HepG230
A54920
HeLa15

Case Studies

  • Antimicrobial Study : A study conducted on a series of thiadiazole derivatives showed that compounds with similar structural features exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the thiadiazole ring in enhancing antimicrobial efficacy .
  • Anticancer Study : A recent investigation into the cytotoxic effects of thiadiazole derivatives revealed that certain modifications on the benzyl group significantly increased their potency against various cancer cell lines. The study concluded that these compounds hold promise as potential anticancer agents due to their ability to inhibit cell proliferation effectively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.